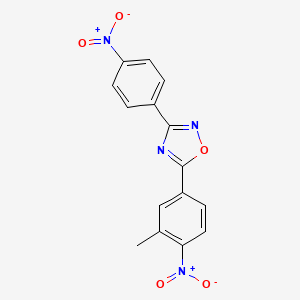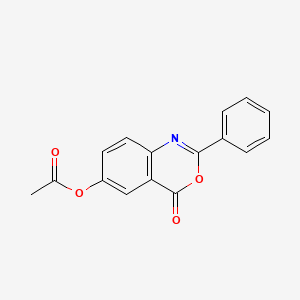![molecular formula C20H16N6O B11609729 3-[(2-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11609729.png)
3-[(2-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPHENYL [(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL] ETHER is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPHENYL [(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL] ETHER typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPHENYL [(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL] ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological studies, particularly in the development of new therapeutic agents.
Medicine: The compound’s potential as a drug candidate has been explored, with studies focusing on its activity against specific biological targets.
Industry: Its unique properties make it suitable for use in materials science, including the development of new materials with specific electronic or optical properties.
Properties
Molecular Formula |
C20H16N6O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[(2-methylphenoxy)methyl]-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6O/c1-14-7-5-6-10-17(14)27-12-18-23-24-20-16-11-22-26(15-8-3-2-4-9-15)19(16)21-13-25(18)20/h2-11,13H,12H2,1H3 |
InChI Key |
DNCIAATTXWVOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-cyclopentyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609649.png)
![(4E)-4-[3-chloro-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11609656.png)
![6-imino-7-(2-methoxyethyl)-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609659.png)
![N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11609669.png)
![ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11609672.png)


![1-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B11609692.png)

![9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11609700.png)
![(5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11609707.png)
![1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol](/img/structure/B11609711.png)
![N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11609712.png)
![3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11609713.png)
